Neopinone

Description

Properties

IUPAC Name |

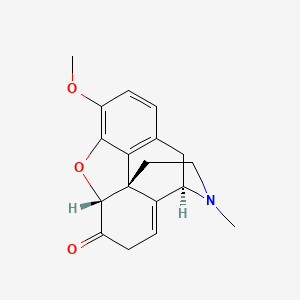

(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVKMVSYTWPNGA-UUWFMWQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345741 | |

| Record name | Neopinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105762-42-3, 509-66-0 | |

| Record name | Morphinan-6-one, 8,14-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105762-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Neopinone: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, holds significant interest for researchers in alkaloid chemistry, pharmacology, and drug development. This comprehensive technical guide delineates the chemical structure, physicochemical properties, and biological context of this compound. It provides a summary of its spectral data, details on its synthesis, and outlines key experimental protocols relevant to its study. Furthermore, this guide illustrates the critical biosynthetic pathway involving this compound and provides a logical workflow for its investigation.

Chemical Structure and Properties

This compound is a morphinan alkaloid characterized by a pentacyclic ring structure. Its systematic IUPAC name is (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1].

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |

| CAS Number | 509-66-0 | [1] |

| ChEBI ID | 7510 | [1] |

| PubChem CID | 12313212 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Table 3: Spectral Data of this compound

| Spectral Data Type | Key Features | Source |

| Mass Spectrometry | [M+H]⁺ = 298 | [1] |

| ¹H NMR | Data not explicitly available in search results. | |

| ¹³C NMR | Data not explicitly available in search results. |

Biological Significance and Signaling Pathways

This compound is a critical intermediate in the biosynthesis of the potent analgesics codeine and morphine in the opium poppy (Papaver somniferum)[1]. It is formed from thebaine through the action of the enzyme thebaine 6-O-demethylase[2]. Subsequently, this compound is enzymatically isomerized to codeinone by this compound isomerase[2]. This isomerization is a crucial step, channeling the metabolic flux towards the production of morphinan alkaloids.

While this compound is primarily recognized for its role in this biosynthetic pathway, its broader pharmacological profile, including its direct interaction with opioid receptors, is not extensively characterized in the public domain. Standard assays to investigate such properties would include opioid receptor binding assays and in vivo analgesia models.

Experimental Protocols

Synthesis of this compound from Thebaine

An improved method for the conversion of thebaine to this compound involves oxymercuration followed by hydrolysis[3].

Materials:

-

Thebaine

-

Mercuric acetate

-

Methanol (refluxing)

-

3 N Acetic acid or Sodium borohydride

-

Ether

-

Methylene chloride

-

Anhydrous hydrogen chloride or hydrogen bromide

Procedure:

-

Perform oxymercuration of thebaine with mercuric acetate in refluxing methanol. This yields the intermediate 7-acetomercurithis compound dimethyl ketal[3].

-

Hydrolyze the intermediate with 3 N acetic acid to yield this compound. Alternatively, reduce the organomercury compound with sodium borohydride followed by mild acid hydrolysis of the resulting this compound dimethyl ketal[3].

-

The this compound can be further isomerized to codeinone. This equilibrium mixture can be shifted towards codeinone by treatment with anhydrous hydrogen chloride or hydrogen bromide in a mixture of ether and methylene chloride, followed by elimination of the hydrogen halide from the intermediate 8-halodihydrocodeinone[3].

This compound Isomerase Assay

This assay is designed to measure the enzymatic conversion of this compound to codeinone.

Materials:

-

Purified this compound isomerase

-

This compound substrate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Quenching solution (e.g., 1 M citric acid)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer and this compound.

-

Initiate the reaction by adding a known amount of purified this compound isomerase.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by LC-MS/MS to quantify the amount of codeinone produced.

References

The Neopinone Biosynthetic Pathway in Papaver somiferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opium poppy, Papaver somiferum, is the exclusive natural source of morphine and other clinically significant benzylisoquinoline alkaloids. The biosynthesis of these compounds involves a complex network of enzymatic reactions. A critical juncture in the pathway leading to morphine is the conversion of thebaine to neopinone, and its subsequent isomerization to codeinone. This technical guide provides an in-depth exploration of the core enzymes and reactions of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical processes.

The Core Pathway: From Thebaine to Codeine

The conversion of thebaine to codeine is a key segment of the morphine biosynthetic pathway. This process is primarily mediated by two key enzymes: Thebaine 6-O-demethylase (T6ODM) and this compound Isomerase (NISO), followed by the action of Codeinone Reductase (COR).

1. Thebaine 6-O-demethylase (T6ODM): This enzyme catalyzes the O-demethylation of thebaine at the 6th position to produce this compound. T6ODM is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase.[1]

2. This compound Isomerase (NISO): Previously thought to be a spontaneous reaction, the isomerization of this compound to codeinone is now understood to be catalyzed by the enzyme this compound Isomerase (NISO).[2] This enzymatic step is crucial for channeling the metabolic flux towards the production of codeine and subsequently morphine, preventing the accumulation of the side-products neopine and neomorphine.[3]

3. Codeinone Reductase (COR): Codeinone is then reduced to codeine by the NADPH-dependent enzyme Codeinone Reductase (COR). COR can also reduce this compound to neopine, an irreversible reaction that acts as a metabolic sink.[2]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway.

| Enzyme | Substrate | Apparent Km (µM) | Reference |

| Thebaine 6-O-demethylase (T6ODM) | Thebaine | 20 ± 7 | [4] |

| Codeinone Reductase (COR) | Codeinone | 23 | |

| NADPH | 168 | ||

| Codeine | 99 (without NISO) | [2] | |

| Codeine | 147 (with NISO) | [2] |

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Reference |

| Codeinone Reductase (COR) | 7.0 | 40 | 35 ± 1 |

Table 2: General Properties of Codeinone Reductase (COR).

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Caption: The enzymatic conversion of thebaine to codeine.

Experimental Workflow: Virus-Induced Gene Silencing (VIGS)

Caption: Workflow for VIGS in Papaver somniferum.

Experimental Protocols

Protocol 1: Enzyme Assay for Thebaine 6-O-demethylase (T6ODM)

This protocol is adapted from a standardized assay for 2-oxoglutarate/Fe(II)-dependent dioxygenases.[5]

Materials:

-

Purified T6ODM enzyme

-

Thebaine solution (substrate)

-

α-ketoglutarate (2-oxoglutarate) solution

-

Ferrous sulfate (FeSO₄) solution

-

Sodium ascorbate solution

-

Tris-HCl buffer (100 mM, pH 7.4) containing 10% (v/v) glycerol and 14 mM β-mercaptoethanol

-

Ethanol

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

100 µM Thebaine

-

500 µM α-ketoglutarate

-

500 µM Ferrous sulfate

-

10 mM Sodium ascorbate

-

100 ng/µL purified T6ODM

-

Tris-HCl buffer (to a final volume of 100 µL)

-

5% (v/v) Ethanol

-

-

Use a denatured protein sample as a negative control.

-

Incubate the reaction mixture at 30°C for 16 hours.

-

Terminate the reaction by adding an appropriate quenching solution (e.g., methanol or acetonitrile).

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Protocol 2: Coupled Enzyme Assay for this compound Isomerase (NISO)

This protocol utilizes the activity of Codeinone Reductase (COR) to measure the isomerization of this compound to codeinone by NISO.[2]

Materials:

-

Purified NISO enzyme

-

Purified COR-B isoform

-

Codeinone solution (substrate for the reverse reaction)

-

NADPH solution (1 mM)

-

MOPS buffer (0.1 M, pH 6.8)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare reaction mixtures with varying stoichiometric ratios of NISO to COR-B. A 4:1 molar ratio of NISO to COR-B is recommended for characterizing NISO activity.[2]

-

Set up the reaction in a total volume of 50 µL containing:

-

50 µM Codeinone

-

1 mM NADPH

-

10 pmol COR-B

-

40 pmol NISO

-

0.1 M MOPS buffer, pH 6.8

-

-

As a control, set up a reaction with only COR-B to measure the baseline formation of neopine.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 20, 40, 60, and 180 minutes).[2]

-

Terminate the reactions at each time point by adding a quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amounts of neopine, codeine, and codeinone. The increase in neopine formation in the presence of NISO indicates the isomerization of codeinone to this compound.

Protocol 3: Heterologous Expression and Purification of His-tagged this compound Pathway Enzymes

This is a general protocol for the expression and purification of His-tagged proteins, which can be adapted for T6ODM, NISO, and COR.[6][7][8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a 6xHis-tag (e.g., pET vector series)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Lysozyme

-

DNase I

Procedure:

-

Cloning: Clone the cDNA of the target enzyme (T6ODM, NISO, or COR) into a His-tag expression vector.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain.

-

Expression:

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 4-6 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice.

-

Sonicate the cell suspension to ensure complete lysis.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Protocol 4: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

This protocol provides a method to study the in vivo function of genes in the this compound pathway.[9][10][11][12]

Materials:

-

Papaver somniferum seedlings

-

Agrobacterium tumefaciens strain GV3101

-

TRV-based VIGS vectors (pTRV1 and pTRV2)

-

Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

-

Vacuum chamber

Procedure:

-

Vector Construction: Clone a 300-400 bp fragment of the target gene (e.g., NISO) into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and the recombinant pTRV2 vectors into separate A. tumefaciens cultures.

-

Agroinfiltration:

-

Grow the Agrobacterium cultures to an OD₆₀₀ of 1.0.

-

Pellet the cells and resuspend them in infiltration medium to a final OD₆₀₀ of 1.5 for each construct.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Submerge P. somniferum seedlings (approximately 10-14 days old) in the Agrobacterium suspension.

-

Apply a vacuum for 1-2 minutes and then release it slowly.

-

-

Plant Growth and Analysis:

-

Grow the infiltrated plants under controlled conditions for 2-3 weeks.

-

Harvest plant tissues (e.g., leaves, stems, capsules).

-

Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.

-

Extract and quantify the relevant alkaloids (thebaine, this compound, codeinone, codeine, neopine) using LC-MS/MS to determine the effect of gene silencing on the metabolic pathway.

-

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the discovery of this compound Isomerase, has significantly advanced our understanding of morphine biosynthesis in Papaver somiferum. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer microbial systems for opiate production, or develop novel strategies for the targeted breeding of opium poppy cultivars with desired alkaloid profiles. Further research focusing on the detailed kinetic characterization of NISO and the regulatory mechanisms governing this pathway will be crucial for fully harnessing its potential in pharmaceutical and biotechnological applications.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iba-lifesciences.com [iba-lifesciences.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Neopinone as a Precursor in Opioid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopinone, a morphinane alkaloid, occupies a critical juncture in the biosynthesis of valuable opioid compounds, including codeine and morphine. Historically considered a transient and minor intermediate, recent discoveries have illuminated its pivotal role and the enzymatic control governing its fate. This technical guide provides an in-depth exploration of this compound's function as a precursor in opioid synthesis, detailing the enzymatic transformations, relevant experimental protocols, and quantitative data to support further research and development in this field. The elucidation of the this compound isomerization step has significant implications for the bio-engineering of microorganisms for efficient and specific opioid production, offering a promising alternative to traditional agricultural sourcing.

Introduction

The opium poppy (Papaver somniferum) is the natural source of a plethora of benzylisoquinoline alkaloids (BIAs), among which are the pharmaceutically indispensable opioids morphine and codeine.[1] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade. This compound emerges as a key intermediate derived from thebaine, a major alkaloid in certain poppy varieties.[2][3] This guide focuses on the chemical and enzymatic transformations of this compound, highlighting its role as a precursor to codeinone, a direct antecedent of codeine and subsequently morphine. Understanding the kinetics and regulation of this compound conversion is paramount for optimizing both natural and engineered opioid production systems.

The Biosynthetic Pathway of Morphine from Thebaine

The conversion of thebaine to morphine proceeds through two primary, interconnected routes within the opium poppy.[4] The major pathway involves the initial demethylation of thebaine to form this compound.

Formation of this compound from Thebaine

The first committed step in the major pathway from thebaine to morphine is the 6-O-demethylation of thebaine, catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) .[2][4] This reaction yields this compound.

-

Enzyme: Thebaine 6-O-demethylase (T6ODM)

-

Substrate: Thebaine

-

Product: this compound

The Critical Isomerization of this compound to Codeinone

For a long time, the conversion of this compound to its isomer, codeinone, was believed to be a spontaneous process.[2][5] However, groundbreaking research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this crucial isomerization.[6][7][8] This discovery was significant because it explained the high efficiency of the pathway towards codeine and morphine in the plant, as opposed to the accumulation of byproducts.[6][8]

-

Enzyme: this compound Isomerase (NISO)

-

Substrate: this compound

-

Product: Codeinone

Without the enzymatic activity of NISO, this compound can be readily reduced by codeinone reductase (COR) to form neopine, a metabolically "trapped" alkaloid that does not lead to the desired end products.[4][8] The presence and activity of NISO are therefore essential for directing the metabolic flux towards the synthesis of codeine and morphine.[6][8]

Subsequent Steps to Morphine

Following the formation of codeinone, the pathway proceeds as follows:

-

Reduction to Codeine: Codeinone is reduced to codeine by the NADPH-dependent enzyme codeinone reductase (COR) .[2][4]

-

Demethylation to Morphine: Finally, codeine undergoes 3-O-demethylation to yield morphine, a reaction catalyzed by codeine O-demethylase (CODM) .[1][4]

A minor alternative pathway also exists where thebaine is first 3-O-demethylated to oripavine, which is then converted to morphinone.[2][4]

Quantitative Data on this compound Conversion

The enzymatic conversion of this compound is a key control point in the biosynthetic pathway. The efficiency of this step, particularly in engineered systems, can significantly impact the final yield of target opioids.

| Substrate | Enzyme(s) | Product(s) | Key Findings | Reference(s) |

| Thebaine | T6ODM, NISO, COR | Codeine, Neopine | Compartmentalization of enzymes in different E. coli cells, with delayed addition of COR-containing cells, increased codeine yield to 0.48 mM from 0.19 mM. | [9] |

| Thebaine | T6ODM, NISO, COR | Codeine | Engineered E. coli expressing T6ODM, NISO, and COR achieved a 64% yield of codeine from thebaine with a volumetric productivity of 0.19 g/(L·h). | [10] |

| Thebaine | T6ODM, COR | Neopine, Codeine | In engineered yeast without NISO, a new biosynthetic branch to neopine and neomorphine was observed, diverting flux from morphine. | [11] |

| Codeinone | COR-B, NISO | Codeine, Neopine | The addition of NISO to COR-B reactions substantially improved the reduction of codeinone to codeine while decreasing the formation of neopine. | [8] |

Experimental Protocols

Coupled Assay for this compound Isomerase (NISO) Activity

A direct assay for NISO activity is challenging due to the spontaneous isomerization of this compound and codeinone in aqueous solutions.[8] A common and effective method is a coupled assay with codeinone reductase (COR).

Principle: NISO converts this compound to codeinone. COR then reduces codeinone to codeine. The rate of codeine formation is proportional to the NISO activity, assuming COR is not rate-limiting.

Materials:

-

This compound (substrate)

-

Recombinant NISO enzyme

-

Recombinant COR-B enzyme

-

NADPH (cofactor for COR)

-

MOPS buffer (0.1 M, pH 6.8)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing MOPS buffer, NADPH, and COR-B enzyme.

-

Initiate the reaction by adding the NISO enzyme and this compound substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction.

-

Analyze the quenched samples by HPLC to quantify the formation of codeine and the depletion of this compound.

-

A control reaction without NISO should be run in parallel to account for any spontaneous isomerization and direct reduction of this compound by COR.

Note: The stoichiometry of NISO and COR-B can be varied to study the kinetics of the coupled reaction.[8]

In Vivo Conversion of Thebaine to Codeine in Engineered E. coli

Principle: Engineered E. coli strains expressing the necessary enzymes (T6ODM, NISO, COR) can be used to convert thebaine to codeine in a whole-cell biotransformation process.[10]

Materials:

-

E. coli strains individually expressing T6ODM, NISO, and COR.

-

Luria-Bertani (LB) medium with appropriate antibiotics for selective culture.

-

Inducer (e.g., IPTG) for protein expression.

-

Thebaine (substrate)

-

Resuspension buffer (e.g., phosphate buffer with glucose)

-

Shaking incubator

-

HPLC system for product analysis

Procedure:

-

Grow overnight cultures of each engineered E. coli strain.

-

Inoculate fresh LB medium with the overnight cultures and grow to a specific optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with IPTG and continue to grow the cultures at a lower temperature (e.g., 18°C) for several hours.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cell pellets in the reaction buffer.

-

Combine the resuspended cells in desired ratios. For compartmentalized reactions, the addition of the COR-expressing cells can be delayed.[9]

-

Add thebaine to initiate the biotransformation.

-

Incubate the reaction mixture in a shaking incubator.

-

Periodically take samples from the culture supernatant.

-

Analyze the samples by HPLC to monitor the consumption of thebaine and the formation of this compound, codeinone, codeine, and neopine.

Visualizations

Biosynthetic Pathway from Thebaine to Morphine

Caption: The enzymatic conversion of thebaine to morphine.

Experimental Workflow for NISO Coupled Assay

Caption: Workflow for the coupled enzymatic assay of NISO activity.

Conclusion

This compound is a linchpin intermediate in the biosynthesis of morphine and codeine. The enzymatic control of its isomerization to codeinone by this compound isomerase (NISO) is a critical determinant of the overall efficiency and specificity of the pathway. A thorough understanding of this step, supported by robust experimental protocols and quantitative data, is essential for advancing the metabolic engineering of microorganisms for the sustainable and controlled production of these vital pharmaceuticals. Future research should focus on the detailed kinetic characterization of NISO and its interplay with other pathway enzymes to further optimize engineered systems and unlock the full potential of microbial opioid synthesis.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubTator3 - NCBI - NLM - NIH [ncbi.nlm.nih.gov]

Neopinone CAS number and IUPAC name

An In-depth Technical Guide to Neopinone for Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This compound is a critical intermediate in the biosynthesis of morphinan alkaloids, such as codeine and morphine, within the opium poppy (Papaver somniferum).[1] As a β,γ-unsaturated ketone, it is formed from the hydrolysis of the methyl enol ether group of thebaine.[1] Its strategic position in the biosynthetic pathway makes it a key area of study for researchers aiming to understand and engineer the production of opiate alkaloids.

| Identifier | Value |

| CAS Number | 509-66-0 (primary), 105762-42-3 |

| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1] |

| Molecular Formula | C₁₈H₁₉NO₃[1] |

| Molecular Weight | 297.3 g/mol [1] |

Biosynthesis of Morphine and Codeine from Thebaine

This compound plays a pivotal role in the conversion of thebaine to codeine and morphine. The major biosynthetic route involves the demethylation of thebaine to form this compound, which is then isomerized to codeinone.[2][3] This isomerization was previously thought to be spontaneous but is now understood to be catalyzed by the enzyme this compound isomerase (NISO).[2][4][5] In the absence of NISO, this compound can be reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine, which is considered a metabolically "trapped" alkaloid.[2][3]

Quantitative Data from Experimental Assays

The following tables summarize quantitative data from studies on this compound and related enzymes.

Table 1: Stoichiometric Effects of COR-B and NISO on Neopine Production [2]

| COR-B (pmol) | NISO (pmol) | Neopine Production (pmol mL⁻¹) |

| 10 | 0 | ~100 |

| 10 | 10 | ~300 |

| 10 | 20 | ~450 |

| 10 | 40 | ~600 |

| 10 | 80 | ~700 |

| 10 | 200 | ~750 |

| 0 | 10 | 0 |

| 10 | 10 | ~300 |

| 20 | 10 | ~200 |

| 40 | 10 | ~150 |

| 100 | 10 | ~100 |

Table 2: Time-Course of Neopine Production with COR-B and NISO [2]

| Time (min) | Neopine with COR-B only (pmol mL⁻¹) | Neopine with COR-B and NISO (pmol mL⁻¹) |

| 0 | 0 | 0 |

| 20 | ~50 | ~200 |

| 40 | ~100 | ~350 |

| 60 | ~150 | ~450 |

| 180 | ~200 | ~600 |

Experimental Protocols

Enzyme Assays for this compound Isomerase (NISO) Activity

A common method to determine NISO activity involves coupling its reaction with that of codeinone reductase (COR).[2]

Objective: To measure the isomerization of this compound to codeinone by quantifying the production of neopine, which is formed from the reduction of this compound by COR.

Materials:

-

Substrate: 50 µM codeinone

-

Cofactor: 1 mM NADPH

-

Enzymes: 10 pmol COR-B, varying concentrations of NISO (e.g., 0-200 pmol)

-

Buffer: 0.1 M MOPS, pH 6.8

-

Reaction Volume: Not specified, but assays are typically run in small volumes (e.g., 100 µL).

Procedure:

-

Prepare a reaction mixture containing the buffer, NADPH, and codeinone.

-

Add COR-B and the desired amount of NISO to the reaction mixture.

-

Incubate the reaction for a specified time (e.g., 1 hour for stoichiometry experiments, or at various time points for time-course assays).

-

Stop the reaction, typically by adding a quenching agent or by heat inactivation.

-

Analyze the reaction products by a suitable method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of neopine produced.

Analysis of Alkaloids in Plant Material

The quantification of this compound and other alkaloids in plant tissues, such as those from Papaver somniferum, is essential for metabolic studies.

Objective: To extract and quantify this compound and related alkaloids from plant material.

General Protocol Outline:

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

-

Extraction: Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., methanol or an acidified aqueous-organic mixture). This may involve sonication or shaking for a set period.

-

Purification/Cleanup: The crude extract is often purified to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

-

Analysis: The purified extract is analyzed by HPLC or LC-MS to separate and quantify the individual alkaloids. Reference standards for this compound and other target alkaloids are used to create calibration curves for accurate quantification.

-

Data Expression: Alkaloid content is typically expressed as µg per gram of dry weight of the plant material.[2]

While specific analytical methods for this compound are not detailed as extensively as for more common compounds, general methods for alkaloid analysis are applicable.[6][7][8] These often involve reverse-phase chromatography with mass spectrometric detection.

References

- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy. | Sigma-Aldrich [sigmaaldrich.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unodc.org [unodc.org]

Enzymatic Conversion of Neopinone to Codeinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of neopinone to codeinone, a critical step in the biosynthesis of morphine alkaloids. The discovery of this compound isomerase (NISO) has revised the long-held belief that this isomerization was a spontaneous process.[1][2][3] This guide details the biochemical pathway, presents quantitative data on reaction efficiency, and provides comprehensive experimental protocols for researchers in the field.

Introduction

The isomerization of this compound to its more stable α,β-unsaturated ketone isomer, codeinone, is a pivotal reaction in the opium poppy's production of codeine and morphine.[1][2] For decades, this conversion was thought to occur spontaneously in aqueous solutions.[4] However, recent research has identified a specific enzyme, this compound isomerase (NISO), that catalyzes this reaction, significantly influencing the efficiency of the overall biosynthetic pathway.[1][2][3] The presence of NISO is crucial for minimizing the formation of the undesired byproduct neopine, which is generated by the action of codeinone reductase (COR) on this compound.[5][6][7] Understanding and harnessing the activity of NISO is therefore of significant interest for the microbial bioproduction of opiates.[5][8]

The Biosynthetic Pathway

The conversion of this compound to codeinone is a key step in the major pathway of morphine biosynthesis in Papaver somniferum.[9][10] The pathway begins with thebaine and proceeds as follows:

-

Thebaine to this compound: Thebaine is demethylated at the 6-O position by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[9]

-

This compound to Codeinone: this compound is then isomerized by this compound isomerase (NISO) to form codeinone.[1][2][9]

-

Codeinone to Codeine: Codeinone is subsequently reduced by codeinone reductase (COR) to yield codeine.[9][11]

A minor pathway for morphine biosynthesis also exists, proceeding through oripavine and morphinone, where NISO also plays a role in isomerizing neomorphinone to morphinone.[2][10] The presence of NISO is critical to channel the flux towards codeinone, thereby preventing the irreversible reduction of this compound to neopine by COR.[2][7]

References

- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]

- 10. sinobiological.com [sinobiological.com]

- 11. helixchrom.com [helixchrom.com]

Spontaneous vs. Enzymatic Isomerization of Neopinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of neopinone to codeinone is a pivotal step in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy (Papaver somniferum). For many years, this conversion was presumed to occur spontaneously. However, recent research has unveiled the existence of a dedicated enzyme, This compound isomerase (NISO) , that catalyzes this reaction with high efficiency.[1][2][3][4] This discovery has significant implications for understanding and engineering opiate biosynthesis, particularly in microbial systems for the production of valuable pharmaceuticals.[1]

This technical guide provides an in-depth analysis of both the spontaneous and enzymatic isomerization of this compound, offering a comparative overview of the two processes. It includes a summary of available data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

The Isomerization Reaction: A Comparative Overview

The core chemical transformation is the migration of the double bond from the Δ8-14 position in this compound to the Δ7-8 position in codeinone.

Spontaneous Isomerization: In aqueous solutions, this compound can spontaneously isomerize to codeinone.[4][5] This reaction is believed to proceed through an acid- or base-catalyzed mechanism involving the enol or enolate intermediate. The process is reversible, leading to an equilibrium mixture of the two isomers.[5] However, the spontaneous reaction is relatively slow and can be a rate-limiting step in biosynthetic pathways where this compound is produced.

Enzymatic Isomerization: The discovery of this compound isomerase (NISO) has demonstrated that this isomerization is a biologically catalyzed and regulated process in Papaver somniferum.[1][2][3][6] NISO, a member of the pathogenesis-related 10 (PR10) protein family, significantly accelerates the rate of isomerization, ensuring the efficient channeling of intermediates towards morphine biosynthesis and preventing the accumulation of this compound and its subsequent reduction to the undesired byproduct, neopine.[1][2]

Data Presentation: Spontaneous vs. Enzymatic Isomerization

Table 1: General Characteristics of this compound Isomerization

| Feature | Spontaneous Isomerization | Enzymatic Isomerization (NISO) |

| Catalyst | Acid/Base (in aqueous solution) | This compound Isomerase (NISO) enzyme |

| Relative Rate | Slow | Fast and efficient |

| Biological Relevance | Previously assumed mechanism | Key step in morphine biosynthesis in Papaver somniferum |

| Byproduct Formation | Can lead to the formation of neopine via reduction of accumulated this compound | Minimizes neopine formation by rapidly converting this compound to codeinone |

Table 2: Kinetic Parameters

| Parameter | Spontaneous Isomerization | Enzymatic Isomerization (NISO) |

| Rate Constant | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature |

| kcat | Not Applicable | Not explicitly reported in reviewed literature |

| Km | Not Applicable | Not explicitly reported in reviewed literature |

| Vmax | Not Applicable | Not explicitly reported in reviewed literature |

Note: The absence of specific kinetic data in publicly accessible literature highlights a potential area for future research to fully quantify the catalytic proficiency of NISO.

Experimental Protocols

The following are detailed methodologies for key experiments related to the isomerization of this compound.

In Vitro Assay for this compound Isomerase (NISO) Activity

This protocol is adapted from studies on the characterization of NISO.[2]

Objective: To determine the activity of NISO by monitoring the conversion of this compound to codeinone, often coupled with the reduction of codeinone to codeine by codeinone reductase (COR).

Materials:

-

Purified NISO enzyme

-

Purified Codeinone Reductase (COR-B isoform)[2]

-

This compound or Codeinone substrate (50 µM)

-

NADPH (1 mM) for reductive assays[2]

-

NADP+ (1 mM) for oxidative assays

-

Reaction Buffer (reductive): 0.1 M MOPS, pH 6.8[2]

-

Reaction Buffer (oxidative): 0.1 M Tris-HCl, pH 9.0[2]

-

Quenching solution (e.g., acetonitrile or methanol)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the substrate (codeinone, which will be in equilibrium with this compound).

-

Initiate the reaction by adding a defined amount of purified NISO enzyme (e.g., 40 pmol) and COR-B (e.g., 10 pmol).[2] A control reaction without NISO should be run in parallel to measure the spontaneous isomerization and the activity of COR-B alone.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 20, 40, 60, 180 min).[2]

-

Stop the reaction at each time point by adding a quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amounts of this compound, codeinone, codeine, and neopine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, codeinone, codeine, and neopine in reaction mixtures.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (LC-MS).

-

Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18).[7]

Mobile Phase:

-

A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.05% aqueous ammonia) is typically used.[7] The specific gradient will depend on the column and the specific compounds being separated.

Detection:

-

UV detection at a wavelength where the compounds have significant absorbance (e.g., around 284 nm for codeine).[8]

-

Mass spectrometry in positive-ion mode with multiple reaction monitoring (MRM) for high sensitivity and specificity.[7]

Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve prepared with known concentrations of authentic standards. An internal standard (e.g., midazolam) can be used to improve accuracy and precision.[7]

Mandatory Visualizations

Signaling Pathway: Morphine Biosynthesis

Caption: Biosynthetic pathway of morphine from thebaine.

Experimental Workflow: In Vitro NISO Assay

Caption: Workflow for the in vitro this compound isomerase (NISO) assay.

Logical Relationship: Spontaneous vs. Enzymatic Pathways

Caption: Logical flow comparing the outcomes of spontaneous and enzymatic isomerization.

Conclusion

The isomerization of this compound to codeinone is a critical juncture in the biosynthesis of morphine. While this reaction can occur spontaneously, the discovery of this compound isomerase (NISO) has fundamentally changed our understanding of this process, revealing it to be an enzyme-catalyzed and highly efficient conversion in Papaver somniferum. The presence of NISO prevents the accumulation of this compound and its subsequent reduction to the off-pathway metabolite neopine, thereby ensuring a high flux towards the production of codeine and morphine. This knowledge is not only crucial for our understanding of plant biochemistry but also provides a vital tool for the metabolic engineering of microorganisms for the production of opiate-based pharmaceuticals. Further research to elucidate the precise kinetic parameters of NISO will provide a more complete picture of its catalytic power and aid in the optimization of engineered biosynthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

Neopinone: The Pivotal Intermediate in Morphine Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of neopinone's role as a critical branch-point intermediate in the biosynthesis of morphine and related alkaloids in the opium poppy, Papaver somniferum. Understanding the enzymatic control at this step is crucial for advancements in metabolic engineering and the development of novel opioid pharmaceuticals.

Introduction: The Morphine Biosynthetic Pathway

The biosynthesis of morphine, a potent analgesic, is a complex multi-step process that originates from the amino acid tyrosine.[1] The later stages of this pathway, converting thebaine to morphine, involve a series of demethylations, isomerizations, and reductions. For many years, a key isomerization step was believed to occur spontaneously.[2][3] However, recent discoveries have elucidated a precise enzymatic control mechanism, fundamentally changing our understanding of this pathway and opening new avenues for synthetic biology.[4][5][6]

The core of this revised understanding lies with the intermediate, this compound. After thebaine is converted to this compound, the pathway diverges. The fate of this compound—whether it is isomerized to codeinone or reduced to neopine—determines the ultimate yield of codeine and morphine.

The Critical Junction: From Thebaine to Codeinone

The conversion of thebaine marks the entry point into the final stages of morphine synthesis. This process is not a single direct reaction but a sequence of events where this compound is the central molecule.

-

Formation of this compound : Thebaine is first O-demethylated by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[2][7]

-

The this compound Crossroads : this compound stands at a metabolic crossroads. It can either be isomerized to codeinone, which proceeds toward morphine, or it can be reduced to neopine, a dead-end product in this context.[5][7]

This compound Isomerase (NISO): The Gatekeeper of Morphine Synthesis

The isomerization of this compound to codeinone was long assumed to be a spontaneous process.[2] However, research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this reaction.[4][5] The discovery of NISO, a member of the pathogenesis-related 10 (PR10) protein family, was a significant breakthrough, demonstrating that this critical step is under tight enzymatic control.[4][5]

Without NISO, the primary metabolic products are neopine and its downstream derivative, neomorphine, which are isomers of codeine and morphine, respectively.[4][5] The presence of NISO is therefore essential for channeling the metabolic flux towards the desired products. In engineered yeast strains designed to produce opiates, the inclusion of the NISO gene dramatically enhances the formation of codeine and morphine at the expense of neopine accumulation.[4][5][6]

Figure 1: The morphine biosynthetic pathway from thebaine, highlighting this compound's central role.

The Competing Reaction: Codeinone Reductase (COR)

Another critical enzyme, codeinone reductase (COR) , acts on both this compound and codeinone.[5][7] COR is an NADPH-dependent enzyme that catalyzes the reduction of the C6 oxo group.[8]

-

Action on Codeinone : COR reduces codeinone to codeine, the penultimate step in morphine biosynthesis.[9][10][11]

-

Action on this compound : Crucially, COR can also reduce this compound to neopine.[5] This reaction is effectively irreversible and traps the intermediate in a form that cannot proceed to morphine, making it a competitive and often undesirable side-reaction.[5][12]

The balance between the activity of NISO and COR is therefore a determining factor in the overall efficiency of morphine production. High NISO activity relative to COR activity ensures that this compound is rapidly converted to codeinone before COR can reduce it to neopine.

Quantitative Analysis

The efficiency of the enzymes involved in the this compound conversion is critical for determining the final product yields. Kinetic parameters for COR have been characterized, and recent studies have quantified the impact of NISO on product ratios in engineered systems.

Table 1: Kinetic Parameters of Codeinone Reductase (COR)

| Enzyme Source | Substrate | Apparent K_m (µM) | Cofactor | Apparent K_m (µM) | Reference |

|---|---|---|---|---|---|

| P. somniferum cell cultures | Codeinone | 23 | NADPH | 168 | [8] |

| P. somniferum capsule tissue | Codeinone | 9 | NADPH | 81 |[8] |

Table 2: Product Yields in Engineered E. coli with Thebaine Substrate

| Strategy | Key Enzymes Present | Codeine Yield (%) | Neopine Yield (%) | Codeine:Neopine Ratio | Reference |

|---|---|---|---|---|---|

| Single-Cell (No NISO) | T6ODM, COR | 1.8 | ~7.8 | 19:81 | [13][14] |

| Temporal Separation (No NISO) | T6ODM, delayed COR | ~48 | ~39 | 55:45 | [13][14] |

| Co-culture with NISO | T6ODM, COR, NISO | 64 | ~22 | 74:26 |[13] |

As shown in Table 2, the introduction of NISO dramatically shifts the product balance in favor of codeine, increasing the yield from 1.8% to 64% and reversing the codeine-to-neopine ratio.[13]

Experimental Protocols

General Enzyme Assay for NISO and COR Activity

This protocol is adapted from methodologies used to characterize NISO and COR activity.[5][8] It is designed to quantify the conversion of this compound to either codeinone (via NISO) or neopine (via COR).

Reagents:

-

Phosphate buffer (e.g., 0.1 M MOPS, pH 6.8-7.0)

-

NADPH (1 mM final concentration)

-

Substrate: Codeinone or this compound (50 µM final concentration)

-

Purified COR enzyme (e.g., 10 pmol)

-

Purified NISO enzyme (e.g., 40 pmol)

-

Stopping solution (e.g., saturated sodium carbonate or organic solvent)

-

Internal standard for HPLC/LC-MS analysis

Procedure:

-

Prepare a reaction mixture containing buffer and NADPH in a microcentrifuge tube.

-

Add the purified enzyme(s) to the mixture. For NISO activity, COR must be included as a coupling enzyme to reduce the codeinone product to codeine for easier quantification.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30-40°C) for 5 minutes.[8]

-

Initiate the reaction by adding the substrate (this compound).

-

Incubate for a defined period (e.g., 1 hour), taking time-point samples (e.g., at 0, 20, 40, 60 minutes) if measuring reaction kinetics.[5]

-

Terminate the reaction by adding a stopping solution.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant using HPLC or LC-MS to quantify the amounts of substrate remaining and products (codeine, neopine) formed.

Figure 2: A generalized workflow for an in vitro enzyme assay to assess NISO and COR activity.

Purification of Codeinone Reductase (COR)

This protocol is a summary of the steps used for the purification of COR from Papaver somniferum cell cultures.[8]

-

Crude Extract Preparation : Homogenize P. somniferum cells and prepare a cytosolic fraction via centrifugation.

-

Ammonium Sulfate Precipitation : Perform a fractional precipitation of proteins using 40-80% ammonium sulfate.

-

Affinity Chromatography (Matrex Red A) : Apply the re-suspended protein pellet to a Matrex Red A column to bind NADPH-dependent enzymes. Elute with a salt gradient.

-

Gel Filtration (Fractogel TSK HW 55S) : Separate proteins based on size to further purify COR.

-

Affinity Chromatography (Fractogel TSK AF Blue) : A second affinity step to enhance purity.

-

Ion-Exchange Chromatography (DEAE-Sephacel) : Separate proteins based on charge.

-

Purity Check : Analyze the final fraction using native PAGE to confirm homogeneity.

Implications for Drug Development and Synthetic Biology

The elucidation of this compound's role and the discovery of NISO have profound implications:

-

Metabolic Engineering : By co-expressing T6ODM, NISO, and COR in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to create biosynthetic platforms for producing codeine, morphine, and other valuable semi-synthetic opioids from thebaine.[4][5][6][13] Controlling the relative expression levels of NISO and COR is key to maximizing product yield and minimizing the formation of neopine.

-

Novel Drug Synthesis : Understanding the enzymatic machinery allows for the potential creation of novel opioid structures. By using mutant enzymes or different substrates, it may be possible to generate new molecules with improved therapeutic profiles, such as reduced addictive potential or fewer side effects.

-

Sustainable Production : Biosynthetic production in engineered microbes offers a potential alternative to agricultural cultivation of opium poppies.[6] This could lead to more stable, secure, and potentially less expensive supply chains for essential medicines.

Conclusion

This compound is not merely a transient molecule but a pivotal intermediate whose fate is determined by a delicate enzymatic balance. The discovery of this compound isomerase (NISO) has corrected the long-held assumption of spontaneous isomerization and revealed a key control point in morphine biosynthesis. The competition between NISO-catalyzed isomerization and COR-catalyzed reduction dictates the efficiency of the entire downstream pathway. For researchers in drug development and synthetic biology, manipulating this enzymatic junction is a powerful strategy for optimizing the production of existing opioid analgesics and for engineering novel therapeutic compounds.

References

- 1. morphine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. Purification and properties of codeinone reductase (NADPH) from Papaver somniferum cell cultures and differentiated plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning and functional expression of codeinone reductase: the penultimate enzyme in morphine biosynthesis in the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Neopinone for Researchers and Drug Development Professionals

Introduction: Neopinone is a pivotal intermediate in the biosynthesis of several critical morphinan alkaloids, including codeine and morphine.[1][2] As a beta,gamma-unsaturated ketone, its unique chemical structure and strategic position in the biosynthetic pathway make it a compound of significant interest to researchers in natural product chemistry, enzymology, and pharmaceutical development. This guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic role, and relevant experimental methodologies.

Core Chemical and Physical Properties of this compound

This compound is a morphinane alkaloid derived from thebaine. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₉NO₃ | PubChem |

| Molecular Weight | 297.3 g/mol | PubChem |

| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | PubChem |

| CAS Number | 509-66-0 | PubChem |

Biosynthesis of this compound and its Role in the Morphine Pathway

This compound is a critical junction in the biosynthetic pathway of morphine and codeine within the opium poppy, Papaver somniferum. Its formation and subsequent conversion are enzymatically controlled, representing key steps for potential bioengineering and synthetic biology applications.

The biosynthesis of this compound begins with thebaine, which is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[1][2] this compound then undergoes a crucial isomerization to codeinone, a reaction catalyzed by the enzyme this compound isomerase (NISO).[1][2] This step is vital as it prevents the accumulation of the side-products neopine and neomorphine. Codeinone is subsequently reduced to codeine, which can then be demethylated to form morphine.

Experimental Protocols

Enzymatic Assay for this compound Isomerase (NISO)

This protocol is adapted from studies on the characterization of NISO and involves a coupled assay with codeinone reductase (COR). The activity of NISO is determined by monitoring the formation of codeine and neopine from codeinone.

Materials:

-

Codeinone

-

Codeinone Reductase (COR)

-

This compound Isomerase (NISO)

-

NADPH

-

0.1 M MOPS buffer, pH 6.8

-

HPLC system with a C18 column for analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 µM codeinone and 1 mM NADPH in 0.1 M MOPS buffer (pH 6.8).

-

Enzyme Addition: Add a defined amount of COR (e.g., 10 pmol) to the reaction mixture. For the NISO-coupled reaction, add a defined amount of NISO (e.g., 40 pmol) in addition to COR.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C).

-

Time-Course Sampling: At various time points (e.g., 0, 20, 40, 60, and 180 minutes), withdraw aliquots of the reaction mixture.

-

Quenching: Stop the reaction in the aliquots by adding a suitable quenching agent (e.g., an equal volume of methanol).

-

Analysis: Analyze the quenched samples by HPLC to quantify the amounts of codeine and neopine produced. The ratio of codeine to neopine will indicate the activity of NISO.

Challenges and Future Directions

The lack of readily available, detailed protocols for the synthesis and purification of this compound presents a significant challenge for researchers. The development of a robust and scalable synthetic route to this compound would be a valuable contribution to the field, enabling more in-depth studies of its chemical and biological properties. Furthermore, the establishment of validated analytical methods for its quantification is essential for accurate biochemical and metabolic studies. Future research efforts could focus on the total synthesis of this compound, the development of efficient purification schemes from natural sources, and the validation of sensitive analytical techniques for its detection and quantification in various matrices.

References

The Discovery of Neopinone Isomerase (NISO): A Linchpin in Morphine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of morphine in the opium poppy (Papaver somniferum) is a complex enzymatic pathway that has been the subject of intense scientific scrutiny for decades. A pivotal breakthrough in understanding this pathway was the discovery of Neopinone Isomerase (NISO), an enzyme that catalyzes a crucial isomerization step previously thought to occur spontaneously. This guide provides a comprehensive technical overview of the discovery of NISO, detailing its function, the key experiments that led to its identification, and its significance in the field of metabolic engineering and drug development. We present detailed experimental protocols, quantitative data from key assays, and visual representations of the relevant biochemical pathways and experimental workflows to offer a complete resource for professionals in the field.

Introduction

For many years, the conversion of this compound to codeinone, a critical step in the morphine biosynthesis pathway, was presumed to be a spontaneous chemical rearrangement.[1][2] However, the inefficiency of this spontaneous reaction in engineered microbial systems, which resulted in the accumulation of undesirable byproducts like neopine and neomorphine, suggested that a key enzymatic component was missing.[1][2] This observation prompted researchers to investigate the potential for an enzyme-catalyzed isomerization in the opium poppy latex.

The search for this enzyme led to the discovery of this compound Isomerase (NISO), a member of the pathogenesis-related 10 (PR10) protein family.[1][2] This discovery, published by Dastmalchi et al. in Nature Chemical Biology in 2019, fundamentally changed our understanding of opiate alkaloid biosynthesis and opened new avenues for the efficient production of these valuable pharmaceuticals in engineered microorganisms.[1][2][3]

The Role of NISO in Morphine Biosynthesis

NISO plays a critical role in directing the metabolic flux towards the production of codeine and morphine by catalyzing the isomerization of the allyl moiety of this compound to form codeinone.[2] This reaction is in competition with the reduction of this compound by codeinone reductase (COR) to the dead-end product neopine.[2][4] By efficiently converting this compound to codeinone, NISO ensures that the pathway proceeds towards the desired pharmacologically active alkaloids.[2][4]

The major biosynthetic route to morphine is as follows: Thebaine is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[4][5] NISO then isomerizes this compound to codeinone, which is subsequently reduced by codeinone reductase (COR) to codeine.[4][5] Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.[4][5]

Signaling Pathway Diagram

References

- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Thebaine 6-O-Demethylase in Neopinone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thebaine 6-O-demethylase (T6ODM) is a pivotal enzyme in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy, Papaver somniferum. As a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase, T6ODM catalyzes the specific 6-O-demethylation of thebaine to produce neopinone, a critical intermediate that channels the metabolic flux towards the synthesis of codeine and morphine.[1][2][3] This technical guide provides an in-depth analysis of the function of T6ODM, including its biochemical properties, kinetic parameters, and the experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of metabolic engineering, synthetic biology, and pharmaceutical development in their efforts to understand and manipulate this important biosynthetic pathway.

Introduction

Thebaine 6-O-demethylase (EC 1.14.11.31) is a key enzyme that participates in the complex biosynthetic pathway of morphinan alkaloids.[4][5] Its primary role is the conversion of thebaine, a pentacyclic alkaloid, into this compound through the removal of a methyl group from the C6 position.[1] This reaction is a committed step that directs thebaine into the main pathway leading to the production of the widely used analgesics, codeine and morphine.[3][6] Understanding the intricacies of T6ODM function is paramount for the development of engineered microbial systems for the production of opiates and for the genetic improvement of opium poppy varieties.

Biochemical Properties and Function

T6ODM belongs to the superfamily of 2-oxoglutarate/Fe(II)-dependent dioxygenases, which utilize ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate.[1][3] The catalytic mechanism involves the oxidative decarboxylation of 2-oxoglutarate, leading to the formation of a highly reactive ferryl intermediate. This intermediate is responsible for the hydroxylation of the methyl group at the C6 position of thebaine, which subsequently leads to the release of formaldehyde and the formation of this compound.[7]

The reaction catalyzed by T6ODM is as follows:

Thebaine + 2-oxoglutarate + O₂ → this compound + Succinate + CO₂ + Formaldehyde[4][5]

This compound, the product of this reaction, is an unstable intermediate that can be enzymatically converted to codeinone by this compound isomerase (NISO) or non-enzymatically rearrange to the more stable codeinone. Codeinone is then further metabolized to codeine and subsequently to morphine. The regioselectivity of T6ODM for the 6-O-methyl group of thebaine is crucial for preventing the accumulation of other, less desirable, alkaloids.[8]

Quantitative Data

The kinetic parameters of T6ODM are essential for modeling and engineering the morphine biosynthetic pathway. The following table summarizes the available quantitative data for Papaver somniferum T6ODM.

| Parameter | Substrate | Value | Reference |

| Michaelis Constant (Km) | Thebaine | 20 ± 7 µM | [9] |

| Michaelis Constant (Km) | 2-Oxoglutarate | Not explicitly found | |

| Maximum Velocity (Vmax) | Thebaine | Not explicitly found | |

| Catalytic Efficiency (kcat/Km) | Thebaine | Not explicitly found | |

| Optimal pH | Not explicitly found | ||

| Optimal Temperature | Not explicitly found |

Note: While a specific Vmax and kcat were not found in the literature, the initial characterization suggests robust enzymatic activity under the described assay conditions.

Experimental Protocols

Recombinant Expression and Purification of Thebaine 6-O-Demethylase

This protocol describes the expression of a codon-optimized T6ODM gene in Escherichia coli and its subsequent purification.

4.1.1. Gene Synthesis and Cloning:

-

A codon-optimized synthetic gene for Papaver somniferum T6ODM (GenBank accession: GQ500139) is cloned into a pET-28b(+) expression vector, incorporating an N-terminal polyhistidine tag for affinity purification.

-

The construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

4.1.2. Protein Expression:

-

Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic concentration.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture for a further 16-20 hours at 18°C with shaking.

4.1.3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged T6ODM with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE to confirm purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol). Store the purified enzyme at -80°C.

Thebaine 6-O-Demethylase Activity Assay

This protocol is based on the detection of the product, this compound, using High-Performance Liquid Chromatography (HPLC).

4.2.1. Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

100 µM Thebaine (substrate)

-

500 µM 2-Oxoglutarate (co-substrate)

-

100 µM (NH₄)₂Fe(SO₄)₂ (cofactor)

-

2 mM Sodium ascorbate (reducing agent)

-

1-5 µg of purified recombinant T6ODM

4.2.2. Assay Procedure:

-

Pre-incubate the reaction mixture without thebaine for 5 minutes at 30°C.

-

Initiate the reaction by adding thebaine.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Centrifuge the mixture at high speed to precipitate the protein.

-

Analyze the supernatant by HPLC.

Analytical Method for Thebaine and this compound Quantification

4.3.1. HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 285 nm.[10]

-

Injection Volume: 10-20 µL.

4.3.2. Quantification:

-

Prepare standard curves for thebaine and, if available, this compound of known concentrations.

-

Quantify the amounts of substrate consumed and product formed by comparing the peak areas from the sample chromatograms to the standard curves.

Visualizations

Signaling Pathway: Morphine Biosynthesis from Thebaine

Caption: Major pathways of morphine biosynthesis from thebaine in Papaver somniferum.

Experimental Workflow: T6ODM Activity Assay

Caption: Workflow for determining the enzymatic activity of T6ODM.

Conclusion

Thebaine 6-O-demethylase is a critical enzyme that governs a key step in the biosynthesis of morphine and related alkaloids. Its high specificity and efficiency make it a prime target for metabolic engineering and synthetic biology applications aimed at the microbial production of valuable pharmaceuticals. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate and utilize T6ODM in their work. Future research should focus on elucidating the complete kinetic profile of the enzyme and exploring its substrate promiscuity for the potential synthesis of novel alkaloid derivatives.

References

- 1. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Thebaine 6-O-demethylase - Wikipedia [en.wikipedia.org]

- 5. Expression and Purification of Recombinant Human Mitochondrial RNA Polymerase (POLRMT) and the Initiation Factors TFAM and TFB2M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of Neopinone in Papaver somniferum

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of neopinone, a critical but transient intermediate in the biosynthesis of morphinan alkaloids within the opium poppy, Papaver somniferum. Due to its ephemeral nature, this compound does not accumulate to significant levels in the plant, making its direct quantification challenging and rarely reported. This document synthesizes the current understanding of its formation, enzymatic conversion, and the analytical approaches used to study its role in the pathway leading to codeine and morphine.

Introduction: this compound's Pivotal Role